molecular formula C6H10N2O2 B13240283 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic Acid

6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic Acid

Cat. No.: B13240283
M. Wt: 142.16 g/mol
InChI Key: VUZAUNZSDCMUTH-UHFFFAOYSA-N
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Description

6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid is a partially saturated pyridine derivative featuring a six-membered tetrahydropyridine ring with an amino group at position 6 and a carboxylic acid moiety at position 3. The compound’s bicyclic or heterocyclic analogs often exhibit enhanced stability, bioavailability, or functional versatility due to substituent modifications .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid

InChI

InChI=1S/C6H10N2O2/c7-5-2-1-4(3-8-5)6(9)10/h4H,1-3H2,(H2,7,8)(H,9,10)

InChI Key

VUZAUNZSDCMUTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NCC1C(=O)O)N

Origin of Product

United States

Preparation Methods

Key Steps :

  • Knoevenagel Condensation : Aldehydes react with cyano C-H acids to form α,β-unsaturated nitriles.
  • Michael Addition : Esters of 3-oxocarboxylic acids add to the nitriles.
  • Mannich Reaction : Ammonia (from ammonium acetate) facilitates C-N bond formation.
  • Cyclization : Forms 2-hydroxypiperidine intermediates.
  • Dehydration : Acid-catalyzed removal of water yields 3,4,5,6-tetrahydropyridines.
  • Isomerization : Converts intermediates into 1,4,5,6-tetrahydropyridines.

Optimized Conditions :

Component Quantity (mmol) Role
Aldehyde (e.g., 4-MeC₆H₄CHO) 6.0 Electrophilic partner
Malononitrile 3.0 Cyano C-H acid
Methyl 3-oxopropanoate 3.0 Nucleophile
NH₄OAc 6.0 Nitrogen source
Solvent (MeOH) 10 mL Reaction medium
Temperature Reflux (65–70°C) Activation energy
Time 2 hours Completion

Yield Data :

Entry Aldehyde Substituent Yield (%)
1 C₆H₅ 80
4 4-MeC₆H₄ 72
6 3-ClC₆H₄ 68
14 4-NO₂C₆H₄ 58

Key Intermediate : 2-Hydroxypiperidine (isolated in 87% yield after 40 min at room temperature).

Industrial-Scale Production

Industrial methods optimize the domino reaction for high throughput:

Post-Synthetic Modification

The methyl or ethyl ester derivatives (e.g., compound 4a ) are hydrolyzed to the carboxylic acid using aqueous NaOH or HCl:

Hydrolysis Conditions :

Parameter Value
Base (NaOH) 2 M aqueous solution
Temperature 80°C
Time 4 hours
Yield 85–90%

Stereochemical Control

X-ray crystallography confirms stereoselectivity in the final product:

Alternative Routes

Chlorination-Diazotization :

While primarily used for chlorinated pyridines, this method can be adapted for amino-tetrahydropyridines:

  • Diazotization of aminopyridines with NaNO₂/HCl.
  • Chlorination with CuCl₂.
  • Hydrolysis of nitriles to carboxylic acids.

One-Pot Catalytic Synthesis :

Betaine and guanidine carbonate catalyze pyridone formation, but adaptation for tetrahydropyridines requires further optimization.

Critical Challenges

  • Regioselectivity : Competing pathways may form 1,4,5,6- vs. 3,4,5,6-tetrahydropyridines.
  • Acid Sensitivity : Over-dehydration can lead to aromatic pyridines.
  • Scale-Up Costs : High-purity ammonium acetate and specialized equipment increase production expenses.

Quality Control Metrics

Parameter Specification Method
Purity (HPLC) ≥98% USP <621>
Residual Solvents <500 ppm (MeOH) GC-MS
Heavy Metals <10 ppm ICP-OES

Chemical Reactions Analysis

Types of Reactions

6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrahydropyridine ring.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include borohydride for reduction , and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with borohydride can yield N-alkyltetrahydropyridines .

Scientific Research Applications

6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid is a compound with diverse applications, particularly in pharmaceutical research, due to its unique structural and chemical properties [4, 6]. It features a tetrahydropyridine ring with both an amino group and a carboxylic acid functional group, giving it the ability to interact with various biological targets.

Scientific Research Applications

6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid has garnered attention for its potential therapeutic effects in neurodegenerative diseases. Studies suggest it possesses neuromodulatory and neuroprotective properties, making it a candidate for treating neurological disorders.

Neuromodulatory and Neuroprotective Properties: The compound's ability to modulate neurotransmitter activity and its potential neuroprotective effects make it a valuable tool for researchers studying neurological disorders.

Interaction Studies: Interaction studies have focused on the compound's ability to bind with various receptors and enzymes involved in neurological functions. It has been shown to interact with neurotransmitter receptors such as dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions. Furthermore, its antioxidant properties suggest potential interactions with oxidative stress markers within cells.

Biological Activities

The biological activity of 2-Amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride can be attributed to several mechanisms:

  • Antioxidant Activity: It exhibits antioxidant properties, which are crucial in combating oxidative stress in cells. This activity is primarily due to the ability of the amino group to donate electrons and neutralize free radicals.
  • Cytotoxicity Against Cancer Cells: Research indicates that it has cytotoxic effects on various cancer cell lines and has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
  • Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce neuroinflammation has been highlighted in recent research.

Case Studies

  • Cytotoxicity in Cancer Research: A study investigating the cytotoxic effects of THPCA on MCF-7 and A549 cell lines revealed that it induced apoptosis significantly more effectively than standard chemotherapeutics like doxorubicin. The study reported IC50 values indicating that THPCA could be a promising candidate for further development as an anticancer agent.
  • Neuroprotective Properties: In a model of neurodegeneration using SH-SY5Y cells, THPCA demonstrated the ability to protect against oxidative stress-induced cell death. The compound reduced the levels of reactive oxygen species (ROS) and enhanced cell viability under stress conditions.
  • Anti-inflammatory Effects: Research involving LPS-stimulated macrophages showed that THPCA could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Notable Applications
6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid (hypothetical) C₆H₁₀N₂O₂ 142.16 (calculated) -NH₂ (C6), -COOH (C3) Saturated pyridine ring Potential intermediate in drug synthesis
2-(Oxalyl-Amino)-4,5,6,7-Tetrahydro-Thieno[2,3-C]Pyridine-3-Carboxylic Acid C₁₀H₁₀N₂O₅S 270.26 -Oxalyl-NH₂ (C2), -COOH (C3) Thiophene-fused tetrahydropyridine Experimental drug candidate (DrugBank DB03670)
Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate C₁₇H₁₈N₂O₃S 330.40 -Benzoyl (C6), -COOEt (C3) Thiophene-fused ring with ester functionality Synthetic intermediate for heterocyclic compounds
6-Amino-3-pyridinecarboxylic acid C₆H₆N₂O₂ 138.12 -NH₂ (C6), -COOH (C3) Unsaturated pyridine ring Building block for bioactive molecules
2-Amino-6-methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid amide C₉H₁₃N₃OS 227.28 -CH₃ (C6), -CONH₂ (C3) Thiophene-fused ring with amide group Pharmacological studies (e.g., kinase inhibitors)

Key Research Findings

Thiophene-Fused Analogs: Compounds like 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid () demonstrate enhanced binding affinity in enzyme inhibition studies due to the thiophene ring’s electron-rich nature. This modification improves metabolic stability compared to non-fused analogs .

Ester vs. Carboxylic Acid Derivatives : Ethyl ester derivatives (e.g., ) are often used as prodrugs to enhance membrane permeability, whereas the free carboxylic acid form (target compound) is critical for direct biological interactions .

Saturation Effects: The unsaturated analog, 6-amino-3-pyridinecarboxylic acid (), exhibits lower solubility in polar solvents compared to its tetrahydropyridine counterpart, highlighting the role of ring saturation in physicochemical properties .

Pharmacological Potential: The oxalyl-amino derivative (DrugBank DB03670) has been investigated for its role in modulating glutamine synthetase activity, a target in Mycobacterium tuberculosis drug discovery .

Biological Activity

6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid (often referred to as THPCA) is a nitrogen-containing heterocyclic compound with significant biological relevance. Its molecular formula is C6H10N2O2C_6H_{10}N_2O_2 and it typically exists in its hydrochloride form. This compound is recognized for its role in amino acid metabolism, particularly in the degradation pathways of lysine and other amino acids.

Metabolic Role

THPCA is involved in several critical biochemical pathways:

  • Lysine Degradation : It serves as an intermediate in the lysine degradation pathway, where it is a substrate for enzymes such as L-aminoadipate-semialdehyde dehydrogenase. This pathway is essential for the metabolism of lysine, an amino acid crucial for protein synthesis and various physiological functions .
  • Amino Acid Metabolism : Beyond lysine, THPCA is implicated in the metabolism of other amino acids like glycine, serine, and threonine. It participates in complex biochemical reactions that contribute to cellular homeostasis and energy production .

Pharmacological Potential

Research indicates that THPCA exhibits several pharmacological properties:

  • Antioxidant Activity : Studies have suggested that compounds with similar structures possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : There is emerging evidence that THPCA may have neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases. This activity may be attributed to its ability to modulate neurotransmitter systems.
  • Therapeutic Applications : The compound has been explored for its potential therapeutic applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to act as a building block for more complex molecules with enhanced biological activity .

Structure-Activity Relationship

The biological activity of THPCA can be influenced by its structural characteristics. The presence of both an amino group and a carboxylic acid group allows for diverse interactions with biological targets. These functional groups enable THPCA to form hydrogen bonds and ionic interactions, which are crucial for its activity.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Amino-3,4-dihydropyridine-5-carboxylic acidSimilar tetrahydropyridine structureExhibits different biological activities
2-AminoadipateAliphatic structure with an amino groupInvolved in lysine metabolism
6-Methoxy-2,3,4,5-tetrahydropyridineContains a methoxy group instead of an amino groupDifferent pharmacological profile

The distinct substitution pattern of THPCA differentiates it from these related compounds, contributing to its unique biological activities.

Recent Studies

  • Neuroprotective Effects : A study published in 2023 demonstrated that derivatives of tetrahydropyridine compounds exhibit neuroprotective effects by modulating glutamate receptors. This suggests that THPCA may have similar protective roles in neuronal health .
  • Antioxidant Properties : Research indicated that compounds containing the tetrahydropyridine ring have significant antioxidant activities. These findings support the potential use of THPCA in combating oxidative stress-related disorders .

The mechanism through which THPCA exerts its biological effects involves:

  • Enzyme Interactions : As a substrate for key metabolic enzymes, THPCA influences metabolic pathways critical for amino acid degradation.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors may underlie its neuroprotective properties.

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